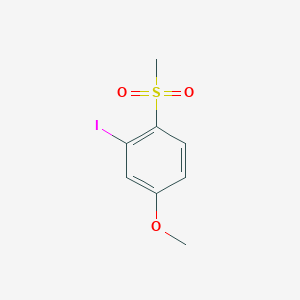

2-Iodo-4-methoxy-1-(methylsulfonyl)benzene

Description

2-Iodo-4-methoxy-1-(methylsulfonyl)benzene (CAS: 1965309-05-0) is a halogenated aromatic compound featuring a methoxy group at the 4-position, an iodo substituent at the 2-position, and a methylsulfonyl group at the 1-position. This compound is structurally characterized by its electron-withdrawing sulfonyl group and electron-donating methoxy group, which influence its reactivity and applications in organic synthesis. It is commercially available from suppliers like CymitQuimica in high purity (≥97%) for research and industrial use .

Properties

IUPAC Name |

2-iodo-4-methoxy-1-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO3S/c1-12-6-3-4-8(7(9)5-6)13(2,10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEZPWYKZGQQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-methoxy-1-(methylsulfonyl)benzene typically involves the iodination of 4-methoxy-1-(methylsulfonyl)benzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 2-Iodo-4-methoxy-1-(methylsulfonyl)benzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methoxy-1-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The methylsulfonyl group can be reduced to a methylthio group under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Products include azides, nitriles, and thiols.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include methylthio derivatives.

Scientific Research Applications

Pharmaceutical Chemistry

2-Iodo-4-methoxy-1-(methylsulfonyl)benzene serves as a versatile intermediate for synthesizing various bioactive compounds. Its structural features allow it to participate in reactions leading to the formation of new pharmaceuticals. For example, it has been used in the development of arylsulphonamide-based inhibitors targeting perforin-mediated lysis, which is relevant in immunology and cancer research .

Case Study 1: Aryl Sulphonamide Derivatives

Research has explored the structure-activity relationships of aryl sulphonamide derivatives, which include compounds structurally related to 2-Iodo-4-methoxy-1-(methylsulfonyl)benzene. These derivatives have shown promise as inhibitors of perforin-mediated cytotoxicity, indicating their potential therapeutic applications in treating autoimmune diseases and cancers .

Case Study 2: Synthesis and Evaluation

In a study focusing on tertiary sulfonamide derivatives derived from pyridyl-indole chalcones, researchers synthesized various compounds that demonstrated inhibitory effects on carbonic anhydrase IX, an enzyme implicated in tumorigenesis. The synthesized compounds included analogs based on the structure of 2-Iodo-4-methoxy-1-(methylsulfonyl)benzene, showcasing its utility as a scaffold for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 2-Iodo-4-methoxy-1-(methylsulfonyl)benzene depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or function. The iodine atom can participate in halogen bonding, while the methoxy and methylsulfonyl groups can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Iodo-4-methoxy-1-(methylsulfonyl)benzene with structurally related halogenated benzene derivatives:

Research Findings and Limitations

- Synthetic Challenges: The regioselectivity of nucleophilic attacks on 2-Iodo-4-methoxy-1-(methylsulfonyl)benzene is pH-dependent. At low pH (e.g., 2.0), protonation of amino groups in related compounds directs reactivity to the ortho position, as observed in bis-Michael acceptor systems .

Biological Activity

General Insights

The biological activity of 2-Iodo-4-methoxy-1-(methylsulfonyl)benzene has not been extensively documented in the literature. However, compounds with similar structures often exhibit significant biological properties. For instance, sulfonamide derivatives and iodine-containing compounds have been studied for their pharmacological effects, including antibacterial and anticancer activities .

Structure-Activity Relationships

Similar compounds have shown various degrees of biological activity:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Iodo-4-(methylsulfonyl)benzene | 64984-08-3 | 0.97 |

| 1-Iodo-3,5-bis(methylsulfonyl)benzene | 849035-96-7 | 0.94 |

| 4-((4-Iodophenyl)sulfonyl)phenol | 7402-68-8 | 0.85 |

| 1-Iodo-4-(phenylsulfonyl)benzene | 14774-79-9 | 0.97 |

These compounds exhibit various biological activities, indicating that the presence of both iodine and sulfonyl groups may play a crucial role in modulating biological effects.

Case Studies and Research Findings

- Anticancer Activity : Research on related sulfonamide derivatives has demonstrated their potential as anticancer agents. For instance, tertiary sulfonamide derivatives have been evaluated for their inhibitory effects on carbonic anhydrase IX, which is overexpressed in several cancer types . This suggests that similar mechanisms could be explored for 2-Iodo-4-methoxy-1-(methylsulfonyl)benzene.

- Antibacterial Properties : The structure of sulfonamides suggests they may inhibit bacterial growth by interfering with folate synthesis pathways. While specific studies on this compound are lacking, its structural analogs have shown promising antibacterial effects against various pathogens .

- Receptor Binding Studies : Compounds with similar functional groups have been evaluated for their binding affinities to specific receptors. For example, studies involving sulfonamide derivatives indicated that modifications in the structure could significantly impact their agonistic or antagonistic properties at various targets .

Conclusion and Future Directions

While the specific biological activities of 2-Iodo-4-methoxy-1-(methylsulfonyl)benzene remain underexplored, the existing literature on structurally similar compounds suggests potential avenues for research. Future studies should focus on:

- In vitro and In vivo Testing : Conducting detailed pharmacological evaluations to determine the compound's efficacy against cancer cell lines and bacterial strains.

- Mechanistic Studies : Investigating the biochemical pathways influenced by this compound to elucidate its mode of action.

- Structural Modifications : Exploring variations in the compound's structure to enhance its biological activity and selectivity for specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.